

Monomethyl auristatin E intermediate-13 CAS number and identifiers

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Compound of Interest

Compound Name:

Monomethyl auristatin E
intermediate-13

Cat. No.:

B3161527

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An In-depth Technical Guide to Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent.[1] Due to its high cytotoxicity, it is not used as a standalone drug but is a critical component of antibody-drug conjugates (ADCs).[1][2] In this role, it is attached to a monoclonal antibody that targets specific antigens on cancer cells, enabling directed delivery of the cytotoxic payload.[1][2] MMAE is a synthetic analogue of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[3]

Mechanism of Action

Monomethyl auristatin E functions as a powerful antimitotic agent by inhibiting the polymerization of tubulin.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[6] In the context of an ADC, the linker attaching MMAE to the antibody is designed to be stable in the bloodstream but is cleaved by enzymes like cathepsin once the ADC is internalized by the target cancer cell.[1] This intracellular release activates the cytotoxic mechanism of MMAE.[1]

Identifiers and Chemical Properties



A comprehensive list of identifiers and chemical properties for Monomethyl auristatin E is provided below.

Identifier Type	Identifier	Source
CAS Number	474645-27-7	[1][7][8][9]
Molecular Formula	C39H67N5O7	[2][6][7][8][10]
Molecular Weight	717.98 g/mol	[8][10]
718.0 g/mol	[6][7]	
717.97858 g/mol	[2]	_
IUPAC Name	(2S)-N-[(2S)-1-[[(3R,4S,5S)-1- [(2S)-2-[(1R,2R)-3-[[(1S,2R)-1- hydroxy-1-phenylpropan-2- yl]amino]-1-methoxy-2-methyl- 3-oxopropyl]pyrrolidin-1-yl]-3- methoxy-5-methyl-1- oxoheptan-4-yl]- methylamino]-3-methyl-1- oxobutan-2-yl]-3-methyl-2- (methylamino)butanamide	[1][6][10]
Synonyms	MMAE, Vedotin, Monomethylauristatin E	[2][6][7][10]
InChI Key	DASWEROEPLKSEI- UIJRFTGLSA-N	[2][7][8][10]
SMILES	CCINVALID-LINK INVALID-LINK N1CCC[C@H]1INVALID- LINKC(=O)NINVALID-LINKINVALID-LINK O)OC)OC">C@@HN(C)C(=O)INVALID-LINKNC(=O) INVALID-LINKNC	[2]



Physicochemical and Biological Properties

Property	Value Value	Source
Appearance	White to Off-white Solid/Powder	[8][10]
Purity	≥98.0% by HPLC	[8][10]
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly, Sonicated)	[10]
Insoluble in Water	[10]	_
DMF: 20 mg/ml	[7]	
DMSO: 5 mg/ml	[7]	
Ethanol: 25 mg/ml	[7]	_
PBS (pH 7.2): 0.5 mg/ml	[7]	
Storage Temperature	-20°C for long term (months to years)	[8][10]
2-8°C for short term (days to weeks)	[10]	
Biological Activity	Potent antimitotic agent; inhibits tubulin polymerization.	[1][4][6][7]
In Vitro Cytotoxicity (EC50)	0.14–0.5 nM (non-targeted)	[11][12]
In Vitro Cytotoxicity (GIC50)	0.22 nM (BT474 cells), 0.49 nM (MDA-MB-361-DYT2 cells), 0.54 nM (N87 cells)	[5]

Experimental Protocols Synthesis of Monomethyl Auristatin E

The total synthesis of MMAE is a multi-step process that involves the sequential coupling of several key intermediates and unique amino acid fragments.[3] A general overview of the synthetic strategy is as follows:



- Preparation of Key Intermediates: The synthesis begins with the preparation of the constituent amino acid units, which include N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue.[3]
- Fragment Coupling: These intermediates are then coupled in a specific sequence to construct the pentapeptide-like backbone of MMAE.[3]
- C-terminal Capping: The final step involves the capping of the C-terminus with a norephedrine derivative.[3]

A more detailed, step-by-step protocol can be found in various scientific publications and patent literature.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of an MMAE-based antibody-drug conjugate.



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Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.

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